Baz1A-IN-1 was identified through a combination of virtual screening and biological evaluation, aimed at discovering inhibitors that could selectively target the bromodomain of BAZ1A. This compound falls under the category of antineoplastic agents, specifically designed to interfere with chromatin dynamics and enhance the efficacy of DNA-damaging agents used in cancer treatment. Its classification as a bromodomain inhibitor places it within a broader class of compounds that modulate protein interactions with acetylated lysines on histones and non-histone proteins.
The synthesis of Baz1A-IN-1 typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of Baz1A-IN-1 can be characterized by:
Data from X-ray crystallography or NMR spectroscopy may further elucidate its precise conformation in solution or bound to target proteins.
Baz1A-IN-1 participates in various chemical reactions relevant to its function:
These interactions can be quantitatively assessed using biochemical assays that measure changes in protein activity or cellular responses to DNA-damaging agents.
The mechanism of action for Baz1A-IN-1 primarily involves:
Baz1A-IN-1 exhibits several important physical and chemical properties:
Quantitative measurements are essential for understanding how these properties influence biological activity.
Baz1A-IN-1 has several potential applications in scientific research and therapeutic development:
BAZ1A (Bromodomain-Adjacent to Zinc Finger Domain Protein 1A), also known as ACF1, serves as a critical regulatory subunit within the ISWI (Imitation Switch) family of ATP-dependent chromatin remodeling complexes. This multidomain protein features several functional modules, including a bromodomain, a plant homeodomain (PHD) finger, a WAC domain, and a DDT domain, enabling its multifaceted roles in chromatin organization [3]. As an essential component of complexes like ACF (ATP-utilizing Chromatin assembly and remodeling Factor) and CHRAC (Chromatin Accessibility Complex), BAZ1A partners with the ATPase SMARCA5 (SNF2H) to regulate nucleosome spacing, chromatin compaction, and DNA accessibility [2] [6]. These complexes utilize ATP hydrolysis to slide nucleosomes along DNA, thereby modulating DNA accessibility for transcription, replication, and repair machineries.
Beyond its fundamental role in chromatin architecture, BAZ1A exerts significant epigenetic regulatory functions. Its bromodomain recognizes acetylated lysine residues on histone tails, facilitating recruitment to specific genomic loci marked by active acetylation [8]. This targeting mechanism positions BAZ1A-containing complexes to regulate critical developmental and homeostatic pathways. Research demonstrates that BAZ1A binds vitamin D receptor (VDR)-regulated gene promoters, suppressing their expression in the absence of vitamin D3 [2]. Additionally, BAZ1A regulates Wnt signaling and synaptic gene expression pathways, positioning it as a crucial regulator of neurodevelopment. De novo mutations in BAZ1A are linked to intellectual disability (ID) syndromes, where impaired BAZ1A function disrupts vitamin D metabolism, Wnt signaling, and synaptic formation pathways [2]. Furthermore, BAZ1A dynamically regulates nucleosome positioning within the nucleus accumbens in response to stimuli like cocaine, influencing addiction-related gene expression plasticity [7].
The central role of BAZ1A in chromatin regulation and signaling pathways, coupled with its frequent dysregulation in disease states, establishes it as a compelling therapeutic target. BAZ1A overexpression is implicated in the pathogenesis and progression of diverse cancers. In head and neck squamous cell carcinoma (HNSCC), BAZ1A stabilization by the deubiquitinase USP10 drives tumor stemness, metastasis, and chemotherapy resistance. The USP10/BAZ1A axis facilitates the recruitment of BRD4 and SOX2 to enhancer-promoter regions, activating a cancer stem cell (CSC)-related transcriptional signature critical for maintaining aggressive tumor phenotypes [4] [5]. Similarly, colorectal cancers (CRC) exhibit elevated BAZ1A expression. Knockdown studies demonstrate that BAZ1A silencing reduces CRC cell viability, induces DNA damage, apoptosis, and senescence, and inhibits tumor growth in vivo. BAZ1A promotes Wnt/β-catenin signaling, a key oncogenic driver in CRC, and regulates DNA damage response pathways [6]. Furthermore, BAZ1A contributes to cellular senescence regulation in both normal and cancer cells, influencing tumor development and treatment responses [1] [9].
The BAZ1A bromodomain presents a particularly attractive point for pharmacological intervention. This evolutionarily conserved structural module (approximately 110 amino acids) forms a hydrophobic pocket that specifically recognizes and binds ε-N-acetylated lysine residues on histone tails (e.g., H3K14ac, H4K12ac) and potentially on non-histone proteins [8]. This recognition event anchors BAZ1A-containing remodeling complexes to specific acetylated chromatin regions, enabling localized chromatin restructuring and gene regulation. Disrupting this acetyl-lysine recognition function with a selective inhibitor like BAZ1A-IN-1 offers a mechanism to specifically impede BAZ1A-dependent chromatin remodeling activities without globally affecting other bromodomain-containing proteins or epigenetic writers/erasers. This targeted approach holds significant promise for cancers driven by BAZ1A overexpression or dependency, particularly where it regulates oncogenic transcription factors, stemness pathways, or DNA damage response mechanisms.
| Functional Domain | Molecular Interaction | Biological Consequence | Disease Relevance |
|---|---|---|---|
| Bromodomain | Acetylated histone tails (H3K14ac, H4K12ac) | Chromatin complex recruitment | Disrupted in cancer and neurodevelopmental disorders |
| DDT Domain | DNA binding | Nucleosome positioning | Altered in cocaine response [7] |
| Protein Interaction Modules | SMARCA5 (SNF2H) ATPase | Chromatin remodeling complex assembly | Required for DNA repair [6] |
| Regulatory Regions | USP10 deubiquitinase | Protein stabilization | Upregulated in HNSCC [4] [5] |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: